Egfr/brafv600E-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/brafv600E-IN-1 is a potent dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. This compound has shown significant potential in inhibiting the proliferation of cancer cells, particularly in cases where these mutations are prevalent, such as in colorectal cancer and melanoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of bis-pyrazoline hybrids, which are then modified to achieve the desired dual inhibitory activity . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Egfr/brafv600E-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation reactions may produce oxidized derivatives with altered inhibitory activity, while substitution reactions can yield new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Egfr/brafv600E-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of EGFR and BRAF V600E pathways.
Biology: Helps in understanding the cellular mechanisms involving EGFR and BRAF mutations.
Medicine: Potential therapeutic agent for treating cancers with EGFR and BRAF V600E mutations.
Industry: Can be used in the development of new cancer therapies and diagnostic tools
Mecanismo De Acción
Egfr/brafv600E-IN-1 exerts its effects by inhibiting the activity of both EGFR and BRAF V600E. This dual inhibition disrupts the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Encorafenib: Another BRAF inhibitor used in combination with other drugs for colorectal cancer
Uniqueness
Egfr/brafv600E-IN-1 is unique due to its dual inhibitory action on both EGFR and BRAF V600E, making it more effective in targeting cancers with these mutations. This dual action can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .
Propiedades
Fórmula molecular |
C24H24ClN3O3 |
---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
8-chloro-10-methyl-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C24H24ClN3O3/c1-16-20-14-18(25)4-7-21(20)28-22(29)15-27(24(30)23(16)28)9-8-17-2-5-19(6-3-17)26-10-12-31-13-11-26/h2-7,14H,8-13,15H2,1H3 |
Clave InChI |
OOIHXWXWHGUVBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.